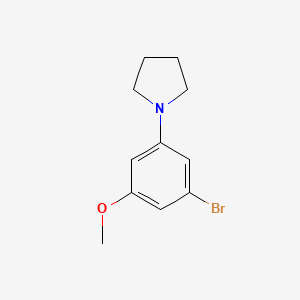

1-(3-Bromo-5-methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-7-9(12)6-10(8-11)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDJNNOURLZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Bromo 5 Methoxyphenyl Pyrrolidine

Strategies for Pyrrolidine (B122466) Ring Formation

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. youtube.com Its synthesis has been the subject of extensive research, leading to a variety of powerful methodologies.

The formation of the pyrrolidine skeleton from open-chain compounds is a fundamental strategy that avoids the functionalization of a pre-existing ring. researchgate.net These methods often involve the cyclization of linear substrates containing the requisite carbon and nitrogen atoms. A prevalent classical method involves the amination of aromatic amines with dihalogenated compounds or diols. nih.gov More modern approaches include the iridium-catalyzed successive reductive amination of diketones with anilines, which furnishes N-aryl-substituted pyrrolidines in good to excellent yields under mild conditions. nih.gov This transfer hydrogenation process offers a new route for azacycle synthesis from simple starting materials. nih.gov Another key strategy is the cyclization of amino alcohols. For instance, acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols can provide various pyrrolidines in very good yields. organic-chemistry.org

| Acyclic Precursor Type | Reaction/Catalyst | Key Features | Reference |

|---|---|---|---|

| Diketones (e.g., 2,5-hexanedione) + Anilines | Iridium-catalyzed transfer hydrogenation | Forms N-aryl pyrrolidines in a one-pot procedure with good to excellent yields. | nih.gov |

| ω-Azido Carboxylic Acids | Tf₂O-promoted intramolecular Schmidt reaction | Provides a direct route to 2-substituted pyrrolidines. | organic-chemistry.org |

| Primary Amines + Diols | Cp*Ir complex | Efficient N-heterocyclization to form five-, six-, and seven-membered cyclic amines. | organic-chemistry.org |

| Levulinic Acid + Aromatic Amines | Co₂(CO)₈-catalyzed hydrosilylation | Chemodivergent synthesis yielding either pyrrolidones or pyrrolidines based on the amount of silane (B1218182) used. | organic-chemistry.org |

Among the most powerful methods for constructing five-membered heterocycles are 1,3-dipolar cycloaddition reactions. nih.gov The reaction between an azomethine ylide and an alkene (dipolarophile) is a highly convergent and often stereoselective route to substituted pyrrolidines, capable of generating multiple stereocenters in a single step. nih.govacs.org Azomethine ylides are typically transient intermediates generated in situ. nih.gov Common generation methods include the condensation of an α-amino acid with an aldehyde or ketone, or the thermal ring-opening of aziridines. nih.govrsc.org

The versatility of this reaction allows for both inter- and intramolecular variants. rsc.org For example, an efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed via an intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from O-hydroxyarylaldehydes and glycine (B1666218) esters. rsc.org This reaction proceeds with high regio- and diastereoselectivity. rsc.org In intermolecular examples, the reaction of non-stabilized azomethine ylides with olefinic oxindoles can produce complex spirooxindole-pyrrolidine scaffolds. nih.gov The choice of catalyst, such as a Brønsted acid or a silver salt, can influence the reaction's efficiency and stereochemical outcome. acs.orgnih.gov

| Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline + 4-Bromobenzaldehyde | Olefinic Oxindole | Benzoic Acid, EtOH, MW, 125 °C | Spirooxindole-pyrrolidine | 67% yield, 6:1 dr | nih.gov |

| Glycine Ester + Tethered O-Hydroxyarylaldehyde | Intramolecular 1,3-Dienyl Ester | Toluene, Reflux | Tricyclic Pyrrolidinochromene | Excellent yields | rsc.org |

| N-Alkyl Glycine Ester + Alkene | Ag₂CO₃ | Densely Substituted Pyrrolidine | Good to excellent regio- and diastereoselectivity | acs.org | |

| Tertiary Amides | Various Alkenes | Iridium-catalyzed reductive generation | Substituted Pyrrolidines | Good yields and diastereoselectivity | acs.org |

Intramolecular cyclization represents a direct and atom-economical pathway to pyrrolidines. A notable example is the copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which proceeds under mild conditions to afford pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org Similarly, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables the synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org These methods are powerful for late-stage functionalization in complex molecule synthesis. organic-chemistry.org

The intramolecular Aza-Michael reaction, or hydroamination, of unsaturated amines is another effective strategy. The use of Et₃SiH and a catalytic amount of I₂ facilitates a transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes, producing substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Transition metals are widely used to catalyze the cyclization of functionalized acyclic precursors to form pyrrolidine rings. Palladium-catalyzed reactions, in particular, have been extensively developed. For instance, a palladium-catalyzed aerobic oxidative carbocyclization-alkoxycarboxylation of enallenes provides a pathway to functionalized pyrrolidines, with mechanistic studies suggesting a syn-heteropalladation pathway. organic-chemistry.org Rhodium catalysts, often in the form of dirhodium complexes, are effective for intramolecular C-H amination and nitrene insertion reactions. organic-chemistry.org Cobalt catalysts have been employed in the chemodivergent synthesis of pyrrolidines from levulinic acid. organic-chemistry.org

Gold catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack. Gold(I) complexes can catalyze the cycloisomerization of 1,6-enynes to yield cyclized products, a transformation that can be applied to the synthesis of heterocyclic systems. researchgate.net Although often used for more complex polycyclic systems, the fundamental reactivity can be harnessed for the formation of simpler rings. acs.org

Installation and Functionalization of the (3-Bromo-5-methoxyphenyl) Moiety

The synthesis of the 1-(3-Bromo-5-methoxyphenyl) fragment and its attachment to the pyrrolidine nitrogen requires a distinct set of strategies. The final key step is typically an N-arylation reaction, for which a precursor such as 3-bromo-5-methoxyaniline (B176949) is ideal. oakwoodchemical.comsigmaaldrich.comnih.gov

Achieving the 1-bromo-3-methoxy-5-amino (or other suitable group for coupling) substitution pattern on a benzene (B151609) ring is a challenge in regioselectivity. The directing effects of the substituents must be carefully considered. The methoxy (B1213986) group is a strongly activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. mdpi.com A simple electrophilic bromination of m-anisidine (B1676023) (3-methoxyaniline) would not yield the desired 5-bromo product due to the powerful directing effects of both the amino and methoxy groups to other positions. wikipedia.orgguidechem.com

Therefore, multi-step synthetic sequences are generally required. One plausible industrial method for a similar compound, 3-bromo-4-methoxyaniline, involves a three-step reaction sequence of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene. google.com The synthesis of the target 3-bromo-5-methoxyphenyl precursor would necessitate a similarly strategic approach, potentially starting from a precursor like 3,5-dibromoaniline (B181674) or 3,5-dinitroanisole (B1346779) and employing a series of functional group interconversions and substitutions to install the desired pattern.

Once a suitably functionalized aryl halide (e.g., 1,3-dibromo-5-methoxybenzene) or aniline (B41778) (e.g., 3-bromo-5-methoxyaniline) is obtained, the final C-N bond formation with pyrrolidine can be accomplished. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for this purpose, reacting an aryl halide or triflate with an amine. youtube.comwikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.org Alternatively, if the aromatic ring is sufficiently activated by electron-withdrawing groups, a direct nucleophilic aromatic substitution (SₙAr) can be employed, where pyrrolidine acts as the nucleophile, displacing a leaving group on the aryl ring. nih.govlibretexts.org

Precursor Synthesis via Cross-Coupling Strategies (e.g., Suzuki-Miyaura for Aryl Bromides)

The synthesis of the core aromatic structure of 1-(3-bromo-5-methoxyphenyl)pyrrolidine often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govmdpi.com In the context of synthesizing precursors to the target compound, the Suzuki-Miyaura reaction is instrumental in building the substituted benzene ring.

The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate. nih.govtcichemicals.com For instance, a plausible strategy to assemble a key precursor could involve the coupling of a dibrominated aromatic, such as 1,3-dibromo-5-methoxybenzene, with a suitable organoboron reagent to introduce other desired functionalities if needed. However, more commonly, the 3-bromo-5-methoxyphenyl moiety itself is prepared and then used in subsequent N-arylation steps.

The conditions for Suzuki-Miyaura reactions are well-established, involving a palladium catalyst, a base, and a suitable solvent system. Microwave-assisted protocols have been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes. mdpi.com The choice of ligand for the palladium catalyst can be crucial in achieving high yields and preventing side reactions like debromination. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Example | Purpose | Reference |

| Aryl Halide | ortho-Bromoanilines, 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | The electrophilic coupling partner containing the bromine leaving group. | nih.govnih.gov |

| Organoboron Reagent | Phenylboronic acid, Heteroaryl boronic esters | The nucleophilic coupling partner that provides the new carbon fragment. | nih.govnih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, XPhosPdG2 | The catalyst that facilitates the oxidative addition and reductive elimination steps. | mdpi.comnih.gov |

| Ligand | XPhos, RuPhos, P(tBu)₃ | Stabilizes the palladium center and modulates its reactivity and selectivity. | mdpi.comnih.govresearchgate.net |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron reagent and facilitates the transmetalation step. | mdpi.comnih.gov |

| Solvent | Toluene/EtOH, Dioxane/H₂O, Ethanol | Provides the medium for the reaction. Aqueous or mixed solvent systems are common. | mdpi.com |

| Energy Source | Conventional heating (60-150 °C), Microwave irradiation | To provide the necessary activation energy for the reaction. | mdpi.com |

N-Arylation Approaches for Constructing this compound

The critical step in forming the title compound is the creation of the carbon-nitrogen bond between the pyrrolidine ring and the 3-bromo-5-methoxyphenyl group. Modern synthetic chemistry offers several powerful methods for this transformation.

Direct N-Arylation of Pyrrolidine with Bromo-methoxyphenyl Reagents

Direct N-arylation involves the reaction of pyrrolidine, acting as a nucleophile, with an activated aryl halide, such as 1,3-dibromo-5-methoxybenzene. This approach is conceptually straightforward but often requires harsh reaction conditions and can suffer from low yields and side reactions. The presence of two bromine atoms on the aryl ring introduces challenges in achieving selective monosubstitution. Without a catalyst, forcing conditions such as high temperatures and strong bases might be necessary, which can limit the functional group compatibility. Due to these limitations, catalyzed methods are generally preferred for their efficiency and milder conditions.

Buchwald-Hartwig Amination and Related Coupling Protocols

The Buchwald-Hartwig amination has become the preeminent method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a highly efficient and general route to form C-N bonds. wikipedia.orgresearchgate.net The synthesis of this compound is an ideal application of this methodology, coupling pyrrolidine with a suitable 3-bromo-5-methoxyphenyl halide.

The reaction proceeds through a catalytic cycle involving:

Oxidative addition of the aryl bromide to the Pd(0) catalyst.

Formation of a palladium-amido complex by reaction with the amine (pyrrolidine) in the presence of a base.

Reductive elimination to yield the final N-aryl pyrrolidine product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich ligands are often employed to promote high catalytic activity. wikipedia.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Component | Example | Role in Reaction | Reference |

| Palladium Precursor | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Source of the active Pd(0) catalyst. | researchgate.net |

| Ligand | BINAP, DPPF, RuPhos, Mor-DalPhos | Modulates the electronic and steric properties of the catalyst, crucial for efficiency. | wikipedia.orgresearchgate.net |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the formation of the palladium-amido complex. | researchgate.net |

| Amine | Pyrrolidine, Primary & Secondary Amines | The nitrogen nucleophile that couples with the aryl halide. | wikipedia.orgresearchgate.net |

| Aryl Halide | Aryl bromides, Aryl chlorides | The electrophilic partner in the coupling reaction. | wikipedia.orgresearchgate.net |

| Solvent | Toluene, Dioxane, DME | The reaction medium, often an anhydrous aprotic solvent. | researchgate.net |

Stereoselective Synthesis of this compound

Introducing stereochemical control in the synthesis of pyrrolidine derivatives is crucial for their application in fields such as medicinal chemistry. mdpi.comnih.gov Methods can be designed to control the formation of specific enantiomers or diastereomers of the target molecule.

Chiral Catalyst-Controlled Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this would be relevant if the pyrrolidine ring contained a substituent, creating a stereocenter. While the parent compound is achiral, its derivatives can be chiral.

An enantioselective Buchwald-Hartwig amination could be employed using a chiral ligand. Chiral bidentate phosphine ligands, such as those based on a BINAP scaffold, can coordinate to the palladium catalyst and create a chiral environment. This chiral pocket can differentiate between the two prochiral faces of an incoming substrate or control the geometry of the intermediates, leading to the preferential formation of one enantiomer over the other. The development of such catalytic systems allows for the direct synthesis of optically active aryl amines and their derivatives.

Diastereoselective Control in Pyrrolidine Ring and Aryl Substituent Introduction

Diastereoselective synthesis is relevant when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. For derivatives of this compound, diastereoselectivity can be achieved by several strategies. acs.org

One common approach is to use a chiral starting material, a strategy known as a "chiral pool" synthesis. For example, starting with an enantiomerically pure substituted pyrrolidine, such as one derived from the naturally occurring amino acid L-proline, ensures that the stereochemistry at one or more centers is pre-determined. mdpi.com The subsequent N-arylation with the 3-bromo-5-methoxyphenyl group would then yield a diastereomerically enriched product.

Alternatively, diastereoselectivity can be induced during the formation of the pyrrolidine ring itself. nih.gov For instance, azomethine ylide cycloaddition reactions can be controlled to favor the formation of a specific diastereomer. acs.org By carefully selecting the reaction conditions, substrates, and catalysts, chemists can direct the stereochemical outcome of the cyclization, leading to highly substituted pyrrolidines with defined relative stereochemistry. acs.orgthieme-connect.com

Utilization of Chiral Building Blocks (e.g., Proline Derivatives)

The enantioselective synthesis of pyrrolidine derivatives is a critical pursuit, as the stereochemistry of such compounds often dictates their biological activity. Employing chiral building blocks, particularly derivatives of the amino acid proline, represents a powerful strategy for establishing the desired stereocenters. acs.orgacs.orgnih.gov This approach leverages the inherent chirality of the starting material to guide the formation of the product with high stereocontrol.

One established method involves the asymmetric construction of 5-substituted prolines from δ-amino β-ketoesters through metal carbenoid-mediated cyclization. acs.orgacs.org This process links the nitrogen and α-carbon atoms to form the functionalized pyrrolidine ring. While this specific route leads to substituted prolines, the underlying principle of using a chiral precursor to direct ring formation is broadly applicable. For the synthesis of an enantiomerically pure N-aryl pyrrolidine like this compound, one could envision a strategy starting from a chiral proline derivative. This might involve a multi-step sequence where a protected, chiral proline ester is functionalized and subsequently subjected to reactions like N-arylation.

Organocatalysis offers another sophisticated route. Chiral pyrrolidine derivatives themselves can act as catalysts in asymmetric tandem reactions to produce other complex chiral molecules with excellent enantioselectivity (up to 99% ee). nih.gov The synthesis of the target compound can also be approached through the intramolecular cyclization of a chiral precursor. For instance, the amino-zinc-ene-enolate cyclization is a highly stereospecific and stereoselective method for creating substituted prolines, where the absolute configuration is controlled by a chiral auxiliary. nih.gov These methodologies underscore the versatility of chiral building blocks in constructing stereochemically defined pyrrolidine cores.

Table 1: Comparison of Asymmetric Synthesis Strategies for Proline/Pyrrolidine Derivatives

| Methodology | Key Features | Typical Selectivity | Reference |

| Metal Carbenoid Cyclization | Utilizes δ-amino β-ketoesters; forms functionalized 5-substituted 3-oxo prolines. | Good to excellent diastereoselectivity. | acs.orgacs.org |

| Organocatalytic Tandem Reactions | Employs chiral pyrrolidine catalysts for asymmetric synthesis. | High enantioselectivity (90-99% ee). | nih.gov |

| Amino-zinc-ene-enolate Cyclization | Intramolecular carbometallation with a chiral auxiliary. | Highly stereospecific and stereoselective. | nih.gov |

Modern Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic chemistry have introduced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved energy efficiency. These modern approaches are highly relevant to the synthesis of this compound.

Microwave-Assisted Synthesis and Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently heating the solvent and reactants. nih.govmdpi.com In the context of synthesizing N-aryl pyrrolidines, microwave-assisted protocols can dramatically shorten reaction times from hours to minutes. mdpi.comnih.gov For example, in the synthesis of related acetamide (B32628) derivatives, microwave irradiation reduced the reaction time from 2-3 hours under conventional heating to just a few minutes, while also improving yields. mdpi.com

The synthesis of this compound, which is typically achieved through an N-arylation reaction such as the Buchwald-Hartwig amination, can be significantly optimized using this technique. nih.govnih.gov A microwave-assisted Buchwald-Hartwig coupling between pyrrolidine and 1,3-dibromo-5-methoxybenzene or a related aryl halide would be expected to proceed much faster than its thermally heated counterpart. The rapid heating can minimize the formation of side products that may occur during prolonged reaction times. nih.gov Optimization studies often involve screening different solvents, bases, and catalyst loadings under controlled microwave conditions to achieve the highest yield and purity. nih.gov

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrrolidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 2–8 hours | 5–20 minutes | nih.govmdpi.com |

| Yield | Moderate (e.g., 50-60%) | Good to Excellent (e.g., 41-90%) | nih.govmdpi.com |

| Energy Efficiency | Lower | Higher | nih.gov |

| Side Products | Potential for more side reactions due to longer heating times. | Often cleaner reactions due to rapid heating. | nih.gov |

Ultrasound Irradiation in Pyrrolidine Synthesis

Ultrasound irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to initiate and accelerate chemical reactions. The collapse of cavitation bubbles creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactant reactivity. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, showing advantages such as shorter reaction times, mild conditions, and excellent yields compared to conventional methods. researchgate.netresearchgate.net

For the synthesis of this compound, ultrasound could be employed to promote the N-arylation step. The ultrasonic waves would facilitate the reaction between the solid aryl halide and the liquid-phase pyrrolidine, particularly in a heterogeneous mixture. Research on the synthesis of related pyrazole (B372694) compounds has demonstrated that ultrasonic irradiation can successfully drive reactions in a solid-liquid medium, following pseudo-first-order kinetics. researchgate.net The application of sonochemistry could therefore provide a greener and more efficient alternative to traditional heating for producing the target compound.

Solid-Liquid Phase-Transfer Catalysis (PTC)

Solid-liquid phase-transfer catalysis (PTC) is a valuable technique for reacting substances that are in different phases and are mutually insoluble. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetraoctylammonium bromide (TOAB), facilitates the reaction by transporting a reactant from the solid phase into the organic liquid phase where the reaction occurs. researchgate.net

The synthesis of this compound can be envisioned using a solid-liquid PTC approach. In this scenario, a solid base (e.g., potassium hydroxide) and the solid aryl halide (1,3-dibromo-5-methoxybenzene) would react with pyrrolidine in an organic solvent. The PTC catalyst would transport the deprotonated pyrrolidine anion or a reactive species into the organic phase to react with the aryl halide. Kinetic studies on similar PTC reactions have shown that parameters such as agitation speed, temperature, and the quantities of base, water, and catalyst significantly influence the reaction rate and conversion. researchgate.net This method offers the advantage of operating under mild, often anhydrous conditions, which can be beneficial for sensitive substrates.

Reaction Mechanisms and Reactivity Profiles of 1 3 Bromo 5 Methoxyphenyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a key center of reactivity. As a secondary amine, it exhibits nucleophilic properties and can readily participate in reactions to form new bonds.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the pyrrolidine nitrogen atom makes it nucleophilic. This allows it to react with various electrophiles, leading to the formation of a wide array of derivatives. For instance, the nitrogen can attack alkyl halides in nucleophilic substitution reactions to form quaternary ammonium (B1175870) salts. Its basic nature also allows it to act as a proton acceptor. The nucleophilicity of pyrrolidine is well-established, and it is known to participate in reactions such as nucleophilic aromatic substitution on activated aromatic systems. mdpi.comquizlet.com In reactions involving 2-fluoro-3-chloronitrobenzene, pyrrolidine can act as the nucleophile, displacing the fluorine atom. quizlet.com This inherent reactivity is expected to be retained in 1-(3-bromo-5-methoxyphenyl)pyrrolidine, allowing for various derivatization strategies at the nitrogen atom.

Amide and Carbamate Formation at N1

The nucleophilic pyrrolidine nitrogen can react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. Similarly, reaction with chloroformates or isocyanates yields carbamates and ureas, respectively. This type of transformation is a common strategy in medicinal chemistry to modify the properties of a lead compound.

While specific examples for this compound are not prevalent in readily available literature, the synthesis of structurally related N-arylpyrrolidine-1-carboxamides demonstrates this reactivity. For instance, various 2-arylpyrrolidines can be readily converted to their corresponding N-(4-bromophenyl)carboxamides, showcasing the nucleophilicity of the pyrrolidine nitrogen in amide bond formation. rsc.org This indicates that this compound would be a suitable substrate for similar transformations.

Table 1: Representative Amide Formation on a Related Pyrrolidine Scaffold rsc.org

| Aryl Substituent on Pyrrolidine | Product | Yield |

| Phenyl | N-(4-bromophenyl)-2-phenylpyrrolidine-1-carboxamide | 92% |

| 4-Fluorophenyl | N-(4-bromophenyl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | 92% |

| 3-Chlorophenyl | N-(4-bromophenyl)-2-(3-chlorophenyl)pyrrolidine-1-carboxamide | 89% |

Data sourced from syntheses of related N-arylpyrrolidine-1-carboxamides, illustrating the general reactivity of the pyrrolidine nitrogen in amide formation.

Transformations of the (3-Bromo-5-methoxyphenyl) Group

The substituted phenyl ring offers multiple sites for chemical modification, primarily centered around the carbon-bromine bond and the aromatic ring itself.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures. libretexts.orgyoutube.com Given the presence of the C-Br bond, this compound is an excellent candidate for Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. nih.govnih.govbeilstein-journals.org The reaction is generally tolerant of a wide range of functional groups. youtube.com

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. scirp.orgrsc.orgresearchgate.net The reaction can be carried out under mild conditions, often at room temperature. this compound would be expected to undergo Sonogashira coupling to introduce alkynyl substituents at the C3 position of the phenyl ring.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comwikipedia.orgorganic-chemistry.org This reaction is a key method for vinylation of aryl halides. organic-chemistry.org The reaction typically proceeds with high stereoselectivity to yield the trans-alkene. organic-chemistry.org

Table 2: General Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | Na₂CO₃, K₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | 80-110 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | Room Temp. - 100 °C |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

This table presents typical conditions for the respective cross-coupling reactions based on general literature and is applicable for substrates like this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.gov

In the case of this compound, the substituents are a methoxy (B1213986) group and a pyrrolidino group. Both of these are electron-donating groups, which deactivate the aromatic ring towards nucleophilic attack. Therefore, direct SNAr at the bromine position is generally considered unfavorable under standard conditions. For SNAr to occur, either extremely harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary. The successful SNAr on other bromo-substituted heterocycles often relies on the inherent electron-deficient nature of the ring system, a condition not met by the benzene (B151609) ring in this compound. acs.org

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The existing substituents on the benzene ring of this compound will direct the position of any incoming electrophile. The directing effects are as follows:

Pyrrolidino group (-NR₂) : Strongly activating and ortho-, para-directing.

Methoxy group (-OCH₃) : Strongly activating and ortho-, para-directing.

Bromine atom (-Br) : Deactivating but ortho-, para-directing. quizlet.com

When multiple substituents are present, the most activating group generally controls the regioselectivity of the substitution. masterorganicchemistry.com In this molecule, both the pyrrolidino and methoxy groups are strongly activating. They work in a reinforcing manner, directing incoming electrophiles to the positions ortho and para relative to them.

The available positions on the ring are C2, C4, and C6.

Position C4 : Ortho to the methoxy group and para to the pyrrolidino group. This position is highly activated by both groups.

Position C6 : Ortho to both the pyrrolidino and methoxy groups. This position is also highly activated.

Position C2 : Ortho to the pyrrolidino group and meta to the methoxy group.

Considering the combined activating effects, electrophilic substitution is most likely to occur at positions C4 and C6. Steric hindrance may play a role in favoring one position over the other. Given that C6 is flanked by two substituents, substitution at the C4 position is often favored. libretexts.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 4-substituted product.

Reactions Involving the Methoxy Group (e.g., Demethylation, O-functionalization)

The methoxy group on the phenyl ring of this compound is a versatile functional handle that can undergo several important transformations, primarily demethylation and O-functionalization.

Demethylation:

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common and valuable transformation. This can be achieved under various conditions, with the choice of reagent often depending on the other functional groups present in the molecule.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Anhydrous solvent (e.g., DCM, DCE), low temperature | Highly effective but can be harsh. BBr₃ is particularly common for aryl methyl ether cleavage. |

| Nucleophilic Reagents | Lithium iodide (LiI), Sodium thiomethoxide (NaSMe) | High-boiling polar aprotic solvents (e.g., DMF, NMP), elevated temperatures | Milder conditions, often used when other functional groups are sensitive to strong Lewis acids. |

| Protic Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Aqueous solution, high temperatures | Strong acids that can also interact with the pyrrolidine nitrogen. |

The mechanism of demethylation with a reagent like BBr₃ involves the initial coordination of the Lewis acidic boron to the oxygen of the methoxy group. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-CH₃ bond and the formation of a bromomethane (B36050) byproduct. Subsequent workup liberates the free phenol.

O-Functionalization:

The oxygen of the methoxy group can also be a site for further functionalization, although this is less common than demethylation. O-alkylation, for instance, can be achieved by treating the corresponding phenol (obtained after demethylation) with an alkylating agent in the presence of a base. A general procedure for O-alkylation involves the use of sodium hydride (NaH) to deprotonate the phenol, followed by the addition of an alkyl halide or sulfonate. nih.gov For example, reacting the phenol with propargyl bromide in the presence of NaH in THF would yield the corresponding propargyl ether. nih.gov

Intramolecular Reactivity and Cyclization Pathways

The presence of both a nucleophilic pyrrolidine nitrogen and an electrophilic carbon atom (due to the bromine substituent on the aromatic ring) within the same molecule opens up the possibility of intramolecular reactions, particularly cyclization.

One potential intramolecular cyclization pathway for a derivative of this compound would be an intramolecular O-alkylation, similar to what has been observed in other systems like 1-(3-bromopropyl)uracils. rsc.org If the pyrrolidine nitrogen were to be quaternized with a side chain containing a leaving group, an intramolecular cyclization could be envisioned.

Furthermore, the concept of intramolecular cyclization of N-aryl azacycles has been explored, which could be relevant to derivatives of this compound. organic-chemistry.orgresearchgate.net For instance, if a suitable functional group is introduced ortho to the pyrrolidine substituent, an intramolecular cyclization could lead to the formation of a new heterocyclic ring fused to the phenyl ring. The feasibility and outcome of such reactions would be highly dependent on the nature of the linker and the reaction conditions.

Kinetic and Mechanistic Investigations of Key Transformations

While specific kinetic and mechanistic studies on this compound are not extensively reported in the literature, the general principles of reaction kinetics and mechanisms of related N-aryl heterocycles can provide valuable insights. youtube.com

For reactions involving this compound, determining the rate law can help elucidate the reaction mechanism, particularly the rate-determining step. youtube.com For example, in a nucleophilic aromatic substitution reaction where the bromine atom is replaced, a kinetic study could reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex.

Mechanistic studies on the photomediated ring contraction of N-aryl azacycles have proposed an electron transfer/proton transfer (ET/PT) mechanism. organic-chemistry.org This type of mechanistic investigation, which may involve techniques like kinetic isotope effect studies and computational analysis, could be applied to understand potential photochemical transformations of this compound. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, several functional groups could potentially react. For instance, in a reduction reaction, the choice of reducing agent will determine whether the aromatic ring or other functional groups are reduced. youtube.com A mild reducing agent like sodium borohydride (B1222165) is unlikely to affect the aromatic ring, while a stronger agent like catalytic hydrogenation under harsh conditions could reduce the phenyl ring. Similarly, in reactions involving electrophiles, the pyrrolidine nitrogen is generally more nucleophilic than the methoxy oxygen.

Regioselectivity:

Regioselectivity is crucial in reactions involving the aromatic ring. In electrophilic aromatic substitution reactions, the existing substituents (bromo, methoxy, and pyrrolidinyl) will direct the incoming electrophile to a specific position. The methoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. libretexts.orgstudysmarter.co.uk The pyrrolidinyl group, being an N-aryl amine derivative, is also an activating, ortho-, para-director. The interplay of these directing effects will determine the final position of substitution. For instance, in a nitration reaction, the incoming nitro group would be expected to add at the positions ortho or para to the activating methoxy and pyrrolidinyl groups, while considering the steric hindrance from the pyrrolidine ring.

Stereoselectivity:

The pyrrolidine ring in this compound is achiral. However, reactions that introduce a new stereocenter on the pyrrolidine ring can proceed with stereoselectivity. For example, the enantioselective α-arylation of N-Boc pyrrolidine has been achieved with high enantioselectivity using a chiral ligand. acs.org This highlights the potential for stereocontrolled functionalization of the pyrrolidine ring in derivatives of the title compound. Furthermore, 1,3-dipolar cycloaddition reactions involving pyrrolidine derivatives can proceed with high diastereoselectivity, allowing for the synthesis of densely substituted pyrrolidines with controlled stereochemistry. nih.gov

| Selectivity Type | Key Considerations for this compound | Potential Outcomes |

| Chemoselectivity | Choice of reagents and reaction conditions. youtube.com | Selective reaction at the pyrrolidine N, the aromatic ring, the bromo substituent, or the methoxy group. |

| Regioselectivity | Directing effects of the bromo, methoxy, and pyrrolidinyl groups in electrophilic aromatic substitution. libretexts.orgstudysmarter.co.uk | Substitution at specific positions on the phenyl ring. |

| Stereoselectivity | Introduction of new stereocenters on the pyrrolidine ring. | Formation of enantiomerically enriched or diastereomerically pure products. acs.orgnih.gov |

Stereochemical Dynamics and Conformational Analysis of 1 3 Bromo 5 Methoxyphenyl Pyrrolidine

Conformational Preferences of the Pyrrolidine (B122466) Ring (e.g., Envelope, Twist Conformations)

The saturated five-membered ring of pyrrolidine is not planar. To alleviate torsional strain, the ring puckers into one of two primary low-energy conformations: the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). rsc.org

In the envelope conformation , four of the ring's carbon atoms are coplanar, while the fifth atom is puckered out of this plane. This puckering can occur at any of the five atoms, though for an unsubstituted pyrrolidine, puckering at the carbon atoms (Cβ or Cγ) is most common. For substituted pyrrolidines, such as proline, these are often referred to as Cγ-endo and Cγ-exo conformers, depending on the direction of the pucker relative to other substituents. nih.govnih.gov

The twist conformation features two adjacent atoms displaced on opposite sides of a plane formed by the other three atoms. This conformation generally has comparable energy to the envelope form in the parent pyrrolidine molecule. rsc.org The subtle balance of endocyclic bending and torsional forces means that both symmetric twist and envelope conformations possess nearly identical energies in unsubstituted rings. rsc.org

These conformations are not static but are in rapid equilibrium, a dynamic process described as pseudorotation. The energy barrier for interconversion between these puckered forms is very low, on the order of 2–5 kcal/mol, allowing for rapid transitions at room temperature. nih.gov

Pseudorotation Dynamics of the Five-Membered Ring

The flexibility of the pyrrolidine ring is best described by the concept of pseudorotation. nih.gov Unlike the more rigid chair conformation of cyclohexane, the five-membered ring undergoes a continuous wavelike motion where the pucker travels around the ring. This process allows the ring to transition between all possible envelope and twist conformations without significant energy penalties. rsc.orgnih.gov

The entire conformational cycle can be described by a single parameter, the pseudorotational phase angle (P). A full 360° rotation of P corresponds to ten envelope and ten twist conformations. The energy barrier for this pseudorotation in the parent pyrrolidine molecule has been determined to be very low, approximately 220 ± 20 cm⁻¹ (about 0.63 kcal/mol). nih.gov This low barrier means that at room temperature, the pyrrolidine ring is highly flexible, rapidly interconverting between a wide range of thermally populated conformers rather than existing in a single "frozen" conformation. rsc.org This intrinsic property is a key feature that medicinal chemists utilize to explore pharmacophore space. nih.gov

Influence of Aromatic Substituents on Pyrrolidine Conformation

The N-aryl substituent introduces considerable steric bulk, which can restrict the free pseudorotation of the pyrrolidine ring. The interaction between the ortho-hydrogens of the aromatic ring and the C2/C5 hydrogens of the pyrrolidine ring can create a higher energy barrier for certain conformations. This steric hindrance may lead to a preferred range of pseudorotational phase angles to minimize these unfavorable interactions.

Furthermore, electronic effects can play a role. The nitrogen atom of pyrrolidine is basic, and its lone pair participates in the ring's conformational preferences. nih.gov The electronic nature of the attached aromatic ring can modulate the basicity and the conformational equilibrium. Studies on other N-substituted pyrrolidines have shown that substituents can deform the equilibrium conformation and alter the potential energy surface of pseudorotation. rsc.orgrsc.org For 1-(3-Bromo-5-methoxyphenyl)pyrrolidine, the large aryl group is expected to create a more defined conformational preference compared to an unsubstituted or N-alkyl pyrrolidine, potentially "locking" the ring into a more limited set of conformations.

Stereogenic Centers and Diastereomeric Relationships within the Molecule

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereogenic centers. The pyrrolidine ring is symmetrically substituted at the nitrogen atom, and the aromatic ring is also symmetrical with respect to its point of attachment.

However, the pyrrolidine scaffold is a common platform for the introduction of stereochemistry. nih.govacs.org Stereogenic centers can be created through substitution at any of the carbon atoms (positions 2, 3, 4, or 5) of the pyrrolidine ring. The ability to create multiple stereogenic centers is a key advantage of this scaffold in drug discovery. nih.govacs.org

For instance:

Monosubstitution: Introducing a single substituent at C2, C3, C4, or C5 would create one stereogenic center, resulting in a pair of enantiomers (R and S).

Disubstitution: Adding two substituents can create multiple stereogenic centers, leading to the formation of diastereomers. For example, a 2,5-disubstituted pyrrolidine would have two stereocenters, giving rise to cis and trans diastereomers, each of which would be a pair of enantiomers.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for synthesizing substituted pyrrolidines, with the potential to form up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.orgacs.org

Stereochemical Control Elements in Reaction Pathways of this compound

Achieving control over the stereochemical outcome of a reaction is a fundamental goal in organic synthesis. fiveable.me For a scaffold like this compound, several strategies can be employed to control the formation of new stereocenters on the pyrrolidine ring.

Substrate Control: This strategy relies on existing stereochemistry within a molecule to influence the outcome of a subsequent reaction. youtube.com While the parent molecule is achiral, if a chiral substituent were already present on the pyrrolidine ring, it could direct the approach of reagents. The bulky N-aryl group itself can act as a stereocontrol element. Its size can sterically block one face of the pyrrolidine ring, directing an incoming reagent or reactant to the opposite, less hindered face. This is a common strategy for achieving facial selectivity in reactions on the ring.

Auxiliary Control: In this approach, a chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed. For the pyrrolidine scaffold, a chiral group could be incorporated into a reactant that is used to build or functionalize the ring, and then later removed.

Reagent/Catalyst Control: This is one of the most powerful methods for achieving stereoselectivity. Chiral reagents or catalysts are used to create a chiral environment around the substrate, favoring the formation of one stereoisomer over another. fiveable.me For instance, enantioselective synthesis of substituted pyrrolidines can be achieved through methods like catalytic asymmetric 1,3-dipolar cycloadditions, which utilize chiral metal catalysts or organocatalysts to control the stereochemical outcome. mappingignorance.org Similarly, stereoselective reduction or alkylation of a precursor could be achieved using chiral catalysts. nih.gov

These control elements are crucial for the synthesis of specific, single-isomer pyrrolidine-based compounds, which is often a requirement for pharmaceutical applications, as different stereoisomers can have vastly different biological activities. mappingignorance.org

Computational and Spectroscopic Characterization of 1 3 Bromo 5 Methoxyphenyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling molecular properties with high accuracy. mdpi.comnih.govresearchgate.net These methods allow for the in-silico determination of a molecule's stable conformation, electronic distribution, and reactivity parameters. For 1-(3-bromo-5-methoxyphenyl)pyrrolidine, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.com

The first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. It is expected that the 3-bromo-5-methoxyphenyl ring would be largely planar. The pyrrolidine (B122466) ring adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. The dihedral angle between the plane of the aromatic ring and the pyrrolidine ring is a key parameter, influencing the degree of conjugation between the nitrogen lone pair and the aromatic system.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Description | Predicted Value Range |

|---|---|---|

| C-N Bond Length | Phenyl-Pyrrolidine | ~1.38 - 1.42 Å |

| C-Br Bond Length | Phenyl-Bromine | ~1.88 - 1.92 Å |

| C-O Bond Length | Phenyl-Methoxy | ~1.35 - 1.39 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the nitrogen atom of the pyrrolidine ring and the oxygen of the methoxy (B1213986) group, which act as electron-donating groups. The LUMO is anticipated to be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.netacs.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristics |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | High electron density on the phenyl ring, nitrogen, and oxygen atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the aromatic ring, with influence from the C-Br antibonding orbital. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | Moderate; indicative of a stable but reactive molecule. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-deficient regions. nih.govresearchgate.netlibretexts.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is typically color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential), with green representing neutral areas. wolfram.com

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the pyrrolidine ring, making them the most likely sites for electrophilic attack. The hydrogen atoms of the molecule, particularly those on the aromatic ring, would exhibit a positive potential (blue), while the bromine atom would also influence the potential map, creating a region of slight positive potential on its exterior (sigma-hole). nih.govmanipal.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a crucial technique for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comamericanpharmaceuticalreview.com The combination of both techniques provides a more complete vibrational profile, as some modes may be IR-active while others are Raman-active. nih.gov

The spectrum of this compound would exhibit distinct peaks corresponding to its constituent parts. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. The pyrrolidine ring would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations. The methoxy group would have characteristic C-H stretching and a strong Ar-O-C stretching band. The C-Br bond would produce a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹. nih.govdtic.milresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic | 3050 - 3150 |

| C-H Stretching | Pyrrolidine (CH₂) | 2850 - 2980 |

| C-H Stretching | Methoxy (CH₃) | 2930 - 2990 |

| C=C Stretching | Aromatic Ring | 1450 - 1600 |

| C-N Stretching | Aryl-N (Pyrrolidine) | 1250 - 1350 |

| Ar-O-C Stretching | Methoxy | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the connectivity of all atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. A singlet around 3.8 ppm would represent the three protons of the methoxy group. The pyrrolidine ring would show two multiplets corresponding to the four α-protons and four β-protons, respectively.

Table 4: Predicted ¹H NMR Data (in CDCl₃, relative to TMS)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.5 - 7.0 | m | J ≈ 1-3 Hz |

| OCH₃ | ~3.80 | s | - |

| N-CH₂ (α) | 3.2 - 3.4 | t | J ≈ 6-7 Hz |

Table 5: Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-N (Ar, C1) | ~148 |

| C-H (Ar, C2, C4, C6) | 100 - 120 |

| C-Br (Ar, C3) | ~124 |

| C-O (Ar, C5) | ~161 |

| N-C H₂ (α) | ~50 |

| C-C H₂-C (β) | ~25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound, the electron ionization (EI) mass spectrum would provide key identifying features.

The molecular ion peak ([M]⁺•) would be a doublet of nearly equal intensity at m/z 255 and 257, which is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br). whitman.edu The fragmentation pattern would likely involve several key pathways:

Alpha-cleavage: Loss of a propyl radical from the pyrrolidine ring.

Loss of Methoxy Group: A peak corresponding to the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da). miamioh.edu

C-N Bond Cleavage: Cleavage of the bond between the aromatic ring and the pyrrolidine nitrogen, leading to ions corresponding to the [C₄H₈N]⁺ fragment (m/z 70) or the [Br(OCH₃)C₆H₃]⁺• fragment (m/z 200/202). whitman.eduwvu.edu

Table 6: Predicted Key Mass Spectrometry Fragments

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 255/257 | [M]⁺• (Molecular Ion) |

| 224/226 | [M - OCH₃]⁺ |

| 200/202 | [Br(OCH₃)C₆H₃]⁺• |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information about the three-dimensional structure of this compound in the solid state, offering insights into its molecular geometry, conformation, and the nature of its intermolecular interactions.

The initial step in the crystallographic analysis would involve growing single crystals of this compound suitable for X-ray diffraction. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to determine the unit cell dimensions (lattice parameters: a, b, c, α, β, γ) and the space group of the crystal. Subsequent structure solution and refinement would yield the precise atomic coordinates of each atom in the molecule.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on the crystallographic data. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

The analysis would reveal the nature and extent of various non-covalent interactions, such as:

C-H···Br and C-H···O hydrogen bonds: These interactions, involving the bromine and oxygen atoms, would be crucial in dictating the packing of the molecules.

π···π stacking: Interactions between the aromatic rings of adjacent molecules could also play a significant role in the crystal packing.

The contributions of different types of intermolecular contacts can be quantified using 2D fingerprint plots derived from the Hirshfeld surface, providing a detailed picture of the crystal's supramolecular architecture.

Advanced Computational Simulations (e.g., Molecular Dynamics) to Model Dynamic Behavior and Solvent Effects

While X-ray crystallography provides a static picture of the molecule in the solid state, molecular dynamics (MD) simulations can offer insights into its dynamic behavior in different environments, such as in solution.

An MD simulation would model the movement of every atom in a system containing one or more molecules of this compound and a solvent (e.g., water, methanol) over a period of time. This simulation would be based on a force field that describes the potential energy of the system as a function of its atomic coordinates.

Through MD simulations, it would be possible to:

Study conformational changes: Analyze the flexibility of the pyrrolidine ring and the rotation around the C-N and C-O bonds.

Investigate solvent effects: Understand how the solvent molecules arrange around the solute and how they influence its structure and dynamics.

Predict spectroscopic properties: Calculate properties that can be compared with experimental spectroscopic data.

These computational studies, in conjunction with experimental data, would provide a comprehensive understanding of the chemical and physical properties of this compound.

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of 1 3 Bromo 5 Methoxyphenyl Pyrrolidine Scaffolds

Correlating Structural Features with Molecular Recognition

The molecular architecture of 1-(3-Bromo-5-methoxyphenyl)pyrrolidine provides a unique scaffold for investigating ligand-target interactions. The interplay between the electronic and steric properties of the substituted phenyl ring and the conformational flexibility of the pyrrolidine (B122466) moiety is central to its molecular recognition by biological targets.

Impact of the Bromo-methoxyphenyl Moiety on Binding Site Interactions

Studies on similar N-(5-methoxyphenyl) methoxybenzenesulphonamides have shown that the presence and position of methoxy (B1213986) and bromo substituents can lead to potent cytotoxic compounds, suggesting that these groups are key to their biological activity. banglajol.info The interplay of these substituents can fine-tune the electronic and steric profile of the molecule, thereby modulating its binding affinity and selectivity for a specific target.

Stereochemical Influence on Enantioselective Protein Binding and Selectivity

The pyrrolidine ring in this compound can contain chiral centers, leading to the existence of enantiomers. The stereochemistry of these chiral centers is a critical determinant of enantioselective protein binding and selectivity. nih.gov Biological macromolecules, such as proteins and enzymes, are chiral, and therefore, they often exhibit stereospecific interactions with small molecules. nih.gov

For instance, in studies of phenylpyrrolidine-substituted imidazopyridazines, a clear preference for the R-enantiomer was observed for binding to the TRKA kinase. acs.org This highlights that the spatial orientation of the substituents on the pyrrolidine ring can dictate the binding mode and affinity for the target protein. The differential effects of enantiomers are a well-established principle in pharmacology, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even produce adverse effects. The synthesis of enantiomerically pure pyrrolidine derivatives is therefore a key aspect in the development of selective therapeutic agents. nih.gov

Role of Pyrrolidine Ring Conformation and Substituent Orientation in Ligand-Target Interactions

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" conformations. unipa.it This conformational flexibility, or pseudorotation, allows the pyrrolidine scaffold to adapt to the topography of a binding site. nih.gov The specific conformation adopted by the pyrrolidine ring can influence the orientation of its substituents, thereby affecting their interactions with the target protein. nih.gov

In Silico Modeling for Predicting Molecular Interactions

Computational methods, such as molecular docking and pharmacophore modeling, are powerful tools for predicting and analyzing the molecular interactions of compounds like this compound.

Molecular Docking Simulations for Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, a molecular docking study of (E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-(methylthio) phenyl)prop-2-en-1-one, a compound with a similar bromo-methoxyphenyl moiety, was conducted to understand its biological activity. nih.govresearchgate.net

Docking studies of various pyrrolidine derivatives have been successfully used to rationalize their biological activities and to guide the design of new, more potent compounds. researchgate.netnih.gov For the this compound scaffold, docking simulations could be employed to predict its binding mode in various protein targets, providing insights into how the bromo and methoxy groups, as well as the pyrrolidine ring, contribute to binding.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound with a target protein.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR123, PHE234, LYS56, SER89 |

| Types of Interactions | Hydrogen bond with SER89, Halogen bond with LYS56, Pi-pi stacking with TYR123, Hydrophobic interactions with PHE234 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another valuable in silico technique that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on a set of known active molecules or from the ligand-binding site of a protein.

For the this compound scaffold, a pharmacophore model could be developed to identify key features such as a hydrogen bond acceptor (from the methoxy group), a halogen bond donor (from the bromine atom), a hydrophobic region (from the phenyl ring), and a hydrogen bond acceptor/donor or a positive ionizable feature (from the pyrrolidine nitrogen). This model could then be used to virtually screen large compound libraries to identify novel molecules with similar pharmacophoric features and potentially similar biological activity. nih.gov This approach has been successfully used to identify novel scaffolds for various biological targets. nih.gov

The table below illustrates a potential pharmacophore model for the this compound scaffold.

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor | Methoxy group oxygen |

| Halogen Bond Donor | Bromine atom |

| Hydrophobic Aromatic | Phenyl ring |

| Positive Ionizable/H-Bond Acceptor | Pyrrolidine nitrogen |

Design Principles for Modulating Specific Molecular Recognition Events

The strategic design of ligands that can selectively interact with specific biological targets is a cornerstone of modern medicinal chemistry. For scaffolds based on this compound, the principles of molecular recognition are dictated by the interplay of steric, electronic, and hydrophobic properties of its constituent parts. The thoughtful modification of the phenyl ring, the pyrrolidine moiety, and their substituents allows for the fine-tuning of interactions with target biomolecules, thereby modulating biological activity.

The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural feature in numerous biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further contributing to molecular recognition events.

The substitution pattern on the phenyl ring is a critical determinant of the molecule's interaction profile. The presence and positioning of functional groups can dramatically alter the electronic landscape and steric profile of the entire scaffold.

Key Design Considerations for the this compound Scaffold:

The Role of the Bromine Atom: The bromine atom at the 3-position of the phenyl ring introduces both steric bulk and a region of positive electrostatic potential known as a halogen bond donor site. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein), can be a powerful tool for enhancing binding affinity and specificity. The directionality and strength of halogen bonds make them a valuable element in rational drug design.

The Pyrrolidine Moiety as a Versatile Scaffold: The pyrrolidine ring itself offers multiple points for modification to explore the surrounding chemical space of a binding site. Substituents can be introduced at various positions on the ring to probe for additional interactions. The stereochemistry of these substituents is often crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal binding. nih.gov

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds:

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles can be inferred from studies on related substituted phenylpyrrolidine and similar heterocyclic structures.

For instance, in various classes of biologically active compounds, the nature and position of substituents on an aromatic ring attached to a heterocyclic core are known to be critical for activity. Studies on pyridine derivatives have shown that the number and position of methoxy groups can significantly impact their antiproliferative activity, with specific substitution patterns leading to lower IC50 values. nih.gov Similarly, the introduction of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

In the broader context of pyrrolidine-containing compounds, SAR analyses have consistently demonstrated that modifications to both the pyrrolidine ring and its appended substituents strongly influence biological outcomes. nih.govnih.gov For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position of the pyrrolidine ring was found to be a key determinant of anticonvulsant activity. nih.gov

Interactive Data Table: General SAR Principles for Phenylpyrrolidine Analogs

The following table summarizes general design principles and their expected impact on molecular recognition, based on findings from related compound series.

| Structural Modification | Rationale for Modulation of Molecular Recognition | Potential Impact on Biological Activity |

| Variation of Halogen at the 3-position (e.g., F, Cl, I for Br) | Altering the size, electronegativity, and halogen bond donating capacity. | Modulation of binding affinity and selectivity. |

| Positional Isomers of the Methoxy Group | Changing the location of hydrogen bond acceptors and altering electronic effects on the phenyl ring. | Potentially altered binding orientation and affinity. |

| Substitution on the Pyrrolidine Ring | Introducing new functional groups to probe for additional interactions (e.g., hydrogen bonding, hydrophobic interactions). | Increased potency and/or selectivity. |

| Modification of the Methoxy Group (e.g., to ethoxy, hydroxyl) | Altering steric bulk and hydrogen bonding capability (donor/acceptor properties). | Enhanced or diminished binding affinity depending on the target's topology. |

| Introduction of Additional Substituents on the Phenyl Ring | Exploring further interactions with the target protein and modifying physicochemical properties. | Improved pharmacokinetic properties and/or target engagement. |

In silico methods such as molecular docking can provide valuable insights into the potential binding modes of this compound derivatives. mdpi.comdoaj.orgresearchgate.net These computational approaches can help to rationalize observed SAR and guide the design of new analogs with improved properties by predicting how structural modifications might influence interactions with a specific biological target.

Ultimately, the design of novel ligands based on the this compound scaffold requires a multi-faceted approach that considers the intricate balance of various non-covalent interactions. By systematically exploring the chemical space around this core structure, it is possible to develop molecules with tailored activities for specific molecular recognition events.

Future Research Trajectories for 1 3 Bromo 5 Methoxyphenyl Pyrrolidine Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 1-(3-Bromo-5-methoxyphenyl)pyrrolidine and its derivatives will likely focus on methods that are not only efficient but also environmentally benign. Current research into the synthesis of N-aryl pyrrolidines provides a roadmap for these future endeavors.

One promising avenue is the refinement of reductive amination techniques. Recent studies have demonstrated the iridium-catalyzed transfer hydrogenation for the reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines in good to excellent yields. Adapting this methodology to utilize 3-bromo-5-methoxyaniline (B176949) and a suitable four-carbon diketone or its equivalent could provide a direct and atom-economical route to the target compound. The use of water as a solvent and the potential for catalyst recycling would further enhance the sustainability of this approach.

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of 1-arylpyrrolidines. While traditionally used for C-C bond formation, their application in C-N bond formation is well-established. Future research could focus on developing more active and stable palladium catalysts for the coupling of 3-bromo-5-methoxyaniline with a suitable pyrrolidine (B122466) precursor. Green chemistry principles could be incorporated through the use of aqueous reaction media, biodegradable ligands, and lower catalyst loadings.

Furthermore, the exploration of photoredox catalysis presents an exciting frontier for the synthesis of N-aryl pyrrolidines. These reactions can often be performed under mild, metal-free conditions, reducing the environmental impact. A potential route could involve the light-mediated coupling of 3-bromo-5-methoxyaniline with a pyrrolidine radical precursor.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Iridium-Catalyzed Reductive Amination | High yields, atom economy, potential for aqueous media | Substrate scope expansion, catalyst recyclability |

| Palladium-Catalyzed N-Arylation | Well-established, high functional group tolerance | Development of greener catalyst systems, lower catalyst loadings |

| Photoredox Catalysis | Mild reaction conditions, metal-free alternatives | Identification of suitable photocatalysts and reaction partners |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of both a bromine atom and a methoxy (B1213986) group on the aromatic ring of this compound opens up a wide range of possibilities for post-synthetic modification and the exploration of novel reactivity.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions . Future research will undoubtedly focus on leveraging this functionality to introduce a diverse array of substituents. For instance, Suzuki-Miyaura coupling could be employed to introduce new aryl or alkyl groups, while Buchwald-Hartwig amination could be used to append various nitrogen-containing moieties. These transformations would allow for the rapid generation of a library of derivatives for biological screening or materials testing.

The methoxy group, while generally less reactive, can be a target for O-demethylation to reveal a phenolic hydroxyl group. This transformation would not only alter the electronic properties of the molecule but also provide a new site for functionalization, such as etherification or esterification.

Beyond classical transformations, the exploration of C-H activation represents a more unconventional approach to functionalizing the molecule. While challenging, the direct arylation of the pyrrolidine ring or the aromatic ring at positions other than the bromine-substituted carbon could lead to novel and complex structures that would be difficult to access through traditional methods. Recent advances in palladium-catalyzed C-H arylation of pyrrolidines suggest that this is a feasible, albeit challenging, direction.

| Transformation | Potential Outcome | Research Direction |